Cas no 1707566-45-7 (1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid)

1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid is a structurally distinct pyrimidine derivative featuring a cyclopropyl and phenyl substitution pattern, coupled with a piperidine-3-carboxylic acid moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for designing biologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. The cyclopropyl group enhances conformational rigidity, while the carboxylic acid functionality offers versatility for further derivatization or salt formation. Its well-defined heterocyclic core and synthetic accessibility make it a valuable intermediate for pharmaceutical research, particularly in the development of novel therapeutic agents.
1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid structure
1707566-45-7 structure
Product Name:1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid
CAS No:1707566-45-7
MF:C19H21N3O2
MW:323.388944387436
CID:5152127
Update Time:2025-06-23

1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid
    • Inchi: 1S/C19H21N3O2/c23-19(24)15-7-4-10-22(12-15)17-11-16(13-5-2-1-3-6-13)20-18(21-17)14-8-9-14/h1-3,5-6,11,14-15H,4,7-10,12H2,(H,23,24)
    • InChI Key: CZTLKDVTWLIFCB-UHFFFAOYSA-N
    • SMILES: N1(C2C=C(C3=CC=CC=C3)N=C(C3CC3)N=2)CCCC(C(O)=O)C1

1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM509059-1g
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylicacid
1707566-45-7 97%
1g
$480 2023-02-02

Additional information on 1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid

Introduction to 1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid (CAS No. 1707566-45-7)

1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid (CAS No. 1707566-45-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, biological activities, and recent advancements in its research and development.

The molecular structure of 1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid is composed of a pyrimidine ring substituted with a cyclopropyl and phenyl group, along with a piperidine moiety attached to a carboxylic acid. The cyclopropyl group introduces significant steric hindrance, which can influence the compound's interactions with biological targets. The phenyl group enhances the hydrophobicity and aromatic character of the molecule, contributing to its overall stability and bioavailability. The piperidine ring provides additional flexibility and can form hydrogen bonds with target proteins, enhancing binding affinity.

In terms of chemical properties, 1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid exhibits high solubility in organic solvents such as dimethyl sulfoxide (DMSO) and moderate solubility in water. Its melting point is reported to be around 180°C, and it has a molecular weight of approximately 359.4 g/mol. These properties make it suitable for various experimental conditions and formulations in drug development.

The biological activities of 1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid have been extensively studied in recent years. One of the most promising areas of research is its potential as an inhibitor of specific protein kinases involved in cancer progression. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with the development and progression of various cancers. Studies have shown that 1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid can selectively inhibit certain kinases, such as Aurora A kinase and Polo-like kinase 1 (PLK1), which are key regulators of mitosis and cell division.

In preclinical studies, 1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid has demonstrated potent antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. These effects are attributed to its ability to disrupt mitotic spindle formation and induce apoptosis in cancer cells. Additionally, the compound has shown synergistic effects when combined with other anticancer agents, such as taxanes and platinum-based drugs, suggesting its potential as a combination therapy.

Beyond its anticancer properties, 1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid has also been investigated for its neuroprotective effects. Research has indicated that it can modulate the activity of certain neurotransmitter receptors and ion channels, which are implicated in neurological disorders such as Alzheimer's disease and Parkinson's disease. In animal models, treatment with this compound has been shown to improve cognitive function and reduce neurodegeneration.

The pharmacokinetic profile of 1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid is another important aspect of its evaluation. Studies have demonstrated that it exhibits favorable oral bioavailability and a reasonable half-life in vivo, making it a promising candidate for further clinical development. However, further optimization may be necessary to enhance its pharmacokinetic properties and reduce potential side effects.

In conclusion, 1-(2-Cyclopropyl-6-phenyl-pyrimidin-4-yl)-piperidine-3-carboxylic acid (CAS No. 1707566-45-7) represents a promising compound with diverse therapeutic potential. Its unique structural features contribute to its biological activities, making it an attractive target for drug development in areas such as oncology and neurology. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, highlighting its significance in modern medicinal chemistry.

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